molecular formula C11H11FO2 B13678123 Ethyl 2-(2-fluorophenyl)acrylate

Ethyl 2-(2-fluorophenyl)acrylate

Cat. No.: B13678123
M. Wt: 194.20 g/mol
InChI Key: FFFHNBIGYPJUBR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorophenyl)acrylate is an organic compound with the molecular formula C11H11FO2 It is an ester derivative of acrylic acid, where the ethyl group is attached to the carboxylate moiety, and the 2-fluorophenyl group is attached to the acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-fluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 2-(2-fluorophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Heck reaction, where 2-fluorobenzene and ethyl acrylate are coupled in the presence of a palladium catalyst and a base. This reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-fluorophenyl)acrylic acid or 2-(2-fluorophenyl)acetone.

    Reduction: Formation of 2-(2-fluorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-fluorophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluorophenyl)acrylate depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its ester and fluorophenyl groups. In biological systems, its mechanism of action would be determined by the specific molecular targets it interacts with, such as enzymes or receptors.

Comparison with Similar Compounds

Ethyl 2-(2-fluorophenyl)acrylate can be compared with other similar compounds, such as:

    Ethyl acrylate: Lacks the fluorophenyl group, making it less reactive in certain substitution reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    2-(2-Fluorophenyl)acrylic acid: The carboxylic acid form, which has different reactivity and solubility properties compared to the ester form.

This compound is unique due to the presence of both the fluorophenyl and acrylate moieties, which confer distinct chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

ethyl 2-(2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-3-14-11(13)8(2)9-6-4-5-7-10(9)12/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHNBIGYPJUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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